(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
The compound (6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a member of the β-lactam class of antibiotics, specifically a cephalosporin derivative. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 7-aminocephalosporanic acid (7-ACA), a core structure in cephalosporin antibiotics.
Methoxylation: The 3-position of the cephalosporin nucleus is methoxylated using methanol in the presence of a base such as sodium methoxide.
Cyclization: The formation of the bicyclic structure is achieved through a cyclization reaction, often involving the use of a thionating agent like Lawesson’s reagent to introduce the sulfur atom into the ring system.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Alcohols: Formed through reduction of the carbonyl group.
Substituted Derivatives: Formed through nucleophilic substitution at the amino group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex cephalosporin derivatives. Its unique structure allows for various modifications, making it a versatile intermediate in medicinal chemistry.
Biology
Biologically, (6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is studied for its antibacterial properties. It is effective against a wide range of Gram-positive and Gram-negative bacteria, making it a subject of interest in microbiology and pharmacology.
Medicine
Medically, this compound is used in the development of antibiotics for treating bacterial infections. Its broad-spectrum activity and resistance to β-lactamase enzymes make it a valuable therapeutic agent.
Industry
In the pharmaceutical industry, this compound is used in the large-scale production of cephalosporin antibiotics. Its stability and efficacy make it a preferred choice for manufacturing processes.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria.
Comparison with Similar Compounds
Similar Compounds
Cefadroxil: Another cephalosporin antibiotic with a similar core structure but different substituents.
Cefalexin: Similar in structure but with variations in the side chains.
Cefuroxime: A second-generation cephalosporin with a broader spectrum of activity.
Uniqueness
(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its methoxy group at the 3-position, which enhances its stability against β-lactamase enzymes. This modification provides it with a broader spectrum of activity and makes it more effective against resistant bacterial strains.
This compound’s unique structure and properties make it a valuable asset in the fight against bacterial infections, contributing significantly to the field of antibiotic development.
Properties
IUPAC Name |
(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-14-3-2-15-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)/t4-,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUJHFCZDZYLRW-CLZZGJSISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N2C(C(C2=O)N)SC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512183 |
Source
|
Record name | (6R,7R)-7-Amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50512183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51803-38-4 |
Source
|
Record name | (6R,7R)-7-Amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50512183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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